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Glycerol 1-Oleyl Ether-d5

Cat. No.: B1157350
M. Wt: 347.59
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Description

The Foundational Significance of Stable Isotope Labeling in Lipid Research

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its heavier, non-radioactive isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D). This substitution creates a molecule that is chemically and biochemically almost identical to its natural counterpart but has a higher mass. nih.gov This mass difference is the key to its utility, as it can be readily detected and differentiated by mass spectrometry (MS). wikipedia.org

In lipid research, stable isotope labeling serves two primary purposes:

Metabolic Tracing: Labeled lipids or their precursors can be introduced into biological systems to trace their metabolic fate. nih.gov By following the incorporation of the isotope into various lipid species over time, researchers can elucidate metabolic pathways, determine the rates of synthesis and turnover of individual lipids, and understand how these processes are altered in disease states. semanticscholar.org

Quantitative Analysis: Deuterated lipids are widely used as internal standards in mass spectrometry-based lipidomics. vulcanchem.com By adding a known amount of the deuterated standard to a biological sample, the endogenous, non-labeled lipid can be accurately quantified. The deuterated standard co-elutes with the analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer, thus correcting for variations in sample preparation and instrument response. nih.gov

The use of stable isotopes like deuterium offers significant advantages over the historically used radioisotopes, as they are not radioactive and therefore safer for use in a wider range of studies, including those involving humans. bioscientifica.com

Overview of Glycerol (B35011) 1-Oleyl Ether Structure and the Rationale for Deuteration

Glycerol 1-Oleyl Ether is a naturally occurring alkyl glycerol ether, also known as selachyl alcohol. cymitquimica.com It is found in various biological sources, including the liver oil of sharks. vulcanchem.com Its deuterated form, Glycerol 1-Oleyl Ether-d5, is a synthetic analog designed for specific research applications.

Structural Features of the Glycerol Backbone and Oleyl Chain

The structure of Glycerol 1-Oleyl Ether consists of two main components:

Glycerol Backbone: A three-carbon molecule with hydroxyl (-OH) groups. In this compound, the oleyl group is attached to the first carbon (C1) via an ether linkage. The hydroxyl groups at the second (C2) and third (C3) positions remain free.

Oleyl Chain: An 18-carbon monounsaturated fatty alcohol chain with a cis double bond between the ninth and tenth carbon atoms (C18:1 n-9). This long, hydrophobic chain is a key feature of many lipids.

FeatureDescription
Glycerol Backbone Three-carbon chain with hydroxyl groups
Oleyl Chain 18-carbon monounsaturated fatty alcohol
Linkage Ether bond between C1 of glycerol and the oleyl chain
Unsaturation One cis double bond at the 9th position of the oleyl chain

Positional Specificity of Deuterium Incorporation (-d5)

The "-d5" designation in this compound indicates that five hydrogen atoms in the molecule have been replaced by deuterium atoms. Based on the nomenclature and synthesis of similar deuterated glycerol compounds, these five deuterium atoms are strategically placed on the glycerol backbone. sigmaaldrich.com Specifically, the labeling pattern is 1,1,2,3,3-pentadeuteroglycerol. This means:

Two deuterium atoms are on the first carbon (C1).

One deuterium atom is on the second carbon (C2).

Two deuterium atoms are on the third carbon (C3).

This specific placement on the stable glycerol backbone, rather than the oleyl chain, is crucial. It ensures that the deuterium atoms are not lost during metabolic processes that might modify the fatty alcohol chain, such as desaturation or elongation. This stability is a critical feature for its use as an internal standard. vulcanchem.com

Stereochemical Considerations in Deuterated Glycerol Derivatives

Glycerol itself is an achiral molecule because it has a plane of symmetry. However, it is considered "prochiral" because it can be converted into a chiral molecule in a single step. csbsju.edu When the substituents on the C1 and C3 positions of the glycerol backbone are different, the C2 carbon becomes a stereocenter.

In the context of Glycerol 1-Oleyl Ether, the attachment of the oleyl group at the C1 position makes the molecule chiral. To unambiguously describe the stereochemistry of glycerol derivatives, the "stereospecific numbering" (sn) system is used. qmul.ac.uk In this system, the glycerol molecule is drawn in a Fischer projection with the hydroxyl group at C2 pointing to the left. The carbon atom at the top is designated as sn-1, the middle carbon as sn-2, and the bottom carbon as sn-3. lipidmaps.org

The deuteration of the glycerol backbone in this compound does not alter the inherent chirality established by the oleyl ether linkage at the sn-1 position. However, the synthesis of such deuterated compounds must be carefully controlled to ensure stereochemical purity. osti.gov The use of stereochemically defined precursors is essential for producing a specific enantiomer of the deuterated lipid. tandfonline.com This is particularly important for studies investigating enzymes that exhibit stereospecificity.

Evolution of Research Paradigms Employing Isotopic Labeling for Lipid Analysis

The use of isotopic labeling in lipid research has a rich history that has paralleled the development of analytical instrumentation.

Early Studies: The concept of using isotopic tracers dates back to the 1930s, with early experiments using deuterium to study fatty acid metabolism in mice. semanticscholar.org However, the analytical methods of the time, such as densitometry and refractometry, were cumbersome and lacked the sensitivity and specificity of modern techniques. semanticscholar.org

The Rise of Radioisotopes: For several decades, radioisotopes like ¹⁴C and ³H became the dominant tools for metabolic tracing due to the relative ease and high sensitivity of their detection via scintillation counting. bioscientifica.com

The Mass Spectrometry Revolution: The development of "soft" ionization techniques for mass spectrometry, such as Fast Atom Bombardment (FAB) in the early 1980s and later Electrospray Ionization (ESI), revolutionized lipid analysis. nih.gov These methods allowed for the analysis of intact lipid molecules, providing detailed structural information.

Modern Lipidomics: The coupling of liquid chromatography (LC) with tandem mass spectrometry (LC-MS/MS) has become the cornerstone of modern lipidomics. nih.gov This combination allows for the separation, identification, and quantification of hundreds of individual lipid species in a single analysis. The use of stable isotope-labeled internal standards, like this compound, is integral to achieving accurate and reproducible quantification in these complex analyses. nih.gov

The evolution of these techniques has shifted the paradigm from studying bulk changes in lipid classes to the detailed analysis of individual molecular species and their metabolic fluxes, providing unprecedented insights into the intricate world of lipids. crick.ac.uk

PeriodKey DevelopmentImpact on Lipid Research
1930s-1940s Early use of deuteriumProof-of-concept for metabolic tracing of lipids. semanticscholar.org
1950s-1970s Widespread use of radioisotopesEnabled foundational studies of lipid metabolic pathways. bioscientifica.com
1980s Development of soft ionization MS (e.g., FAB-MS)Allowed for the analysis of intact lipid molecules. nih.gov
1990s-Present Advancement of LC-MS/MS and high-resolution MSEnabled the field of lipidomics: comprehensive, quantitative analysis of the lipidome. nih.gov

Properties

Molecular Formula

C₂₁H₃₇D₅O₃

Molecular Weight

347.59

Synonyms

3-[9-Octadecen-1-yloxy]-1,2-propanediol-d5;  3-(9-Octadecenyloxy)-1,2-propanediol-d5, 3-[9-Octadecenyloxy]-1,2-propanediol-d5;  NSC 29230-d5;  NSC 36089-d5;  Selachyl alcohol-d5;  α-Glycerol monooleyl ether-d5;  α-Monooleyl glyceryl ether-d5; 

Origin of Product

United States

Synthetic Strategies and Chemical Characterization of Glycerol 1 Oleyl Ether D5

Chemical Synthesis Pathways for Deuterated Glycerol (B35011) Ethers

The chemical synthesis of Glycerol 1-Oleyl Ether-d5 necessitates a multi-step approach involving the preparation of a deuterated glycerol backbone, regioselective protection and deprotection, and the subsequent introduction of the oleyl ether chain.

Precursor Derivatization and Deuteration at the Glycerol Moiety

The synthesis of the target compound begins with the acquisition or preparation of a deuterated glycerol precursor. Commercially available glycerol-d8 (B1340463) or glycerol-1,1,2,3,3-d5 (B137938) can serve as the starting material. To achieve regioselective alkylation at the sn-1 position, the sn-2 and sn-3 hydroxyl groups of the deuterated glycerol must be protected. A common and effective strategy is the conversion of the glycerol precursor to a protected intermediate such as (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as (R)-solketal. mdpi.com The synthesis of this protected form from glycerol is a well-established procedure. labshake.com This chiral synthon ensures that subsequent reactions occur specifically at the primary hydroxyl group.

The synthesis of deuterated solketal (B138546) can be envisioned to follow established protocols for its non-deuterated counterpart, starting from glycerol-d5. The reaction typically involves the acid-catalyzed condensation of glycerol with acetone. sigmaaldrich.comnih.gov

Table 1: Protecting Groups for Regioselective Glycerol Ether Synthesis

Protecting GroupStructurePoint of Attachment on GlycerolCommon Protection ConditionsCommon Deprotection Conditions
Isopropylidene (from Solketal)Acetalsn-2 and sn-3 hydroxylsAcetone, acid catalyst (e.g., p-TsOH)Acidic hydrolysis (e.g., dilute HCl)
BenzylideneAcetalsn-1 and sn-3 hydroxylsBenzaldehyde, acid catalystHydrogenolysis (e.g., H2, Pd/C)
Benzyl (Bn)EtherAny hydroxylBenzyl bromide, strong base (e.g., NaH)Hydrogenolysis (e.g., H2, Pd/C)
Trityl (Tr)EtherPrimary hydroxylsTrityl chloride, pyridineMild acid (e.g., TFA in DCM)

This table provides an overview of common protecting groups used in glycerol chemistry to achieve regioselectivity.

Etherification and Esterification Reactions for Oleyl Chain Integration

With the deuterated and protected glycerol precursor in hand, the oleyl chain is introduced via an ether linkage. The Williamson ether synthesis is a classical and widely used method for this transformation. mdpi.comtandfonline.comvurup.sk This reaction involves the deprotonation of the free hydroxyl group of the deuterated solketal with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide then reacts with an oleyl halide (e.g., oleyl bromide) in an SN2 reaction to form the ether bond. mdpi.comtandfonline.com

An alternative approach is the reductive alkylation of the protected glycerol with oleyl aldehyde. This method involves the reaction of the alcohol with the aldehyde in the presence of a reducing agent and a catalyst, such as Pd/C under a hydrogen atmosphere. landsbokasafn.isresearchgate.net

Following the successful etherification, the protecting group on the glycerol moiety is removed. In the case of the isopropylidene group (from solketal), this is typically achieved by acidic hydrolysis, for example, with a dilute solution of a strong acid like HCl in an aqueous or alcoholic medium. mdpi.comlandsbokasafn.is This step yields the final product, this compound.

Regioisomeric Control and Stereoselective Synthesis of Deuterated Glycerol Ethers

Achieving regioselectivity, specifically the formation of the 1-O-alkyl ether, is paramount. The use of protecting groups, as described above, is the most common strategy to ensure that the etherification occurs at the desired sn-1 position of the glycerol backbone. uchicago.eduutsouthwestern.edu The formation of solketal from glycerol inherently protects the adjacent sn-2 and sn-3 hydroxyls, leaving the sn-1 hydroxyl available for reaction. labshake.com

For stereoselective synthesis, starting with a chiral precursor is essential. The use of enantiomerically pure (R)- or (S)-solketal allows for the synthesis of the corresponding stereoisomer of the final product. mdpi.com For instance, starting with (R)-solketal will lead to the formation of 1-O-oleyl-sn-glycerol-d5. The synthesis of stereocontrolled 1-alkyl-2-O-methyl glycerol has been reported, highlighting the importance of chiral starting materials and carefully planned synthetic routes to avoid racemization. researchgate.net

Enzymatic and Biocatalytic Approaches for Deuterated Lipid Synthesis

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. Lipases are the most commonly employed enzymes for the synthesis of glycerol derivatives. While lipases are well-known for catalyzing esterification and transesterification reactions, their application in ether bond formation is less common but has been reported. nih.gov

The primary enzymatic route for preparing 1-O-alkylglycerols often involves the kinetic resolution of a racemic mixture. For instance, a racemic mixture of 1-O-alkylglycerols can be subjected to enantioselective acylation catalyzed by a lipase, such as from Pseudomonas fluorescens. landsbokasafn.isresearchgate.net This allows for the separation of the enantiomers, yielding the desired stereoisomer.

While direct enzymatic etherification of glycerol is challenging, lipase-catalyzed synthesis of monoacylglycerols is well-established. nih.gov These methods typically involve the esterification of glycerol with a fatty acid in a solvent-free system or in an organic solvent. Although this leads to an ester linkage rather than an ether, the principles of enzymatic catalysis in lipid synthesis are relevant. The regioselectivity of lipases, often favoring the primary hydroxyl groups of glycerol, can be exploited to achieve the desired 1-substituted product. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for Compound Verification

The structural elucidation and confirmation of the synthesized this compound rely on a combination of advanced spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Confirmation

NMR spectroscopy is an indispensable tool for the structural verification of the target compound and for confirming the position of the deuterium atoms. Both ¹H and ¹³C NMR are employed.

In the ¹H NMR spectrum of the non-deuterated analogue, selachyl alcohol (1-O-oleyl-sn-glycerol), characteristic signals for the glycerol and oleyl moieties are observed. gerli.comwikipedia.org The protons of the glycerol backbone typically appear in the range of 3.4 to 4.2 ppm. The olefinic protons of the oleyl chain are observed as a multiplet around 5.3 ppm.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the glycerol backbone in the non-deuterated analogue resonate in the range of 60-75 ppm. The olefinic carbons of the oleyl chain appear around 130 ppm. In the ¹³C NMR spectrum of this compound, the signals for the deuterated carbons will be significantly attenuated or may appear as multiplets due to C-D coupling, confirming the successful incorporation of deuterium.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Selachyl Alcohol (non-deuterated analogue)

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Glycerol CH₂-1~3.5~71
Glycerol CH-2~3.8~72
Glycerol CH₂-3~3.6~64
Oleyl -CH=CH-~5.3~130
Oleyl -CH₂-O-~3.4~72
Oleyl Terminal CH₃~0.9~14

Note: These are approximate chemical shifts and can vary depending on the solvent and other experimental conditions. The data is based on the non-deuterated analogue, selachyl alcohol. gerli.comwikipedia.orgfu-berlin.de

Chromatographic Purity Assessment and Isomer Separation Methodologies

Chromatographic techniques are essential for assessing the chemical and isomeric purity of this compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly used methods for this purpose.

Isomer Separation: Glycerol 1-Oleyl Ether can exist as several isomers, and chromatographic methods are employed to separate them. The main types of isomers are positional isomers and enantiomers.

Positional Isomers: The oleyl ether group can be attached to the sn-1 or sn-2 position of the glycerol backbone, resulting in Glycerol 1-Oleyl Ether and Glycerol 2-Oleyl Ether, respectively. These positional isomers can often be separated using either normal-phase or reversed-phase HPLC. chemicalbook.com Normal-phase HPLC on a silica (B1680970) gel column can effectively separate these isomers based on the differential interaction of the hydroxyl groups with the stationary phase. Gas chromatography has also been shown to resolve the 1- and 2-isomers of glyceryl ether derivatives, such as their trifluoroacetate (B77799) (TFA) derivatives. researchgate.net

Enantiomers: Since the sn-2 carbon of the glycerol backbone is a chiral center when substituted at the sn-1 and sn-3 positions, Glycerol 1-Oleyl Ether is a chiral molecule and exists as two enantiomers: 1-O-oleyl-sn-glycerol and 3-O-oleyl-sn-glycerol. The separation of these enantiomers requires chiral chromatography. A common approach is to use a chiral stationary phase (CSP) in an HPLC system. Polysaccharide-based chiral columns are often effective for the direct separation of glycerol derivatives. caymanchem.com Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column (e.g., silica gel). caymanchem.com

Table 2: Chromatographic Methodologies for the Analysis of this compound

Analytical Goal Chromatographic Technique Stationary Phase Example Mobile Phase Example Detection Method
Chemical Purity Reversed-Phase HPLC C18 Acetonitrile/Isopropanol/Water Gradient CAD, ELSD, MS
Positional Isomer Separation (1- vs. 2-isomer) Normal-Phase HPLC Silica Gel Hexane/Isopropanol Gradient CAD, ELSD, MS
Positional Isomer Separation (1- vs. 2-isomer) Gas Chromatography (after derivatization) Polar (e.g., WAX) or Nonpolar (e.g., DB-5) Helium FID, MS

Advanced Analytical Methodologies Employing Glycerol 1 Oleyl Ether D5

Role as an Internal Standard in Quantitative Mass Spectrometry-Based Lipidomics

Glycerol (B35011) 1-Oleyl Ether-d5 serves as an exemplary internal standard in quantitative lipidomics, primarily due to its ability to mimic the behavior of endogenous ether lipids throughout the analytical process, from extraction to detection. The incorporation of five deuterium (B1214612) atoms provides a distinct mass difference, allowing for its differentiation from non-labeled analytes without significantly altering its physicochemical properties.

Isotope Dilution Mass Spectrometry (IDMS) Principles and Practical Application

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for achieving high accuracy and precision in quantitative analysis. The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled standard, such as Glycerol 1-Oleyl Ether-d5, to a sample prior to any processing steps. This "spiked" sample is then subjected to extraction, purification, and analysis.

The practical application of this compound in IDMS involves its introduction into biological matrices like plasma, serum, or tissue homogenates at the very beginning of the sample preparation workflow. As the deuterated standard and the endogenous analyte (Glycerol 1-Oleyl Ether and other similar ether lipids) are chemically identical, they experience the same potential losses during sample handling, extraction, and derivatization. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, any variations in sample recovery are effectively nullified, leading to a highly accurate determination of the analyte's concentration.

A key advantage of using a stable isotope-labeled standard like this compound is the minimization of analytical variability. The co-elution of the analyte and the internal standard in chromatographic systems further ensures that they experience identical ionization conditions in the mass spectrometer's source, a critical factor for accurate quantification.

Normalization and Calibration Strategies for Absolute Lipid Quantification

For the absolute quantification of ether lipids, robust normalization and calibration strategies are essential. This compound plays a pivotal role in these processes. Normalization, the process of correcting for experimental variations, is inherently addressed by the IDMS approach as described above.

Calibration strategies for absolute quantification typically involve the generation of a calibration curve. This is constructed by analyzing a series of standard solutions containing a fixed concentration of the internal standard (this compound) and varying, known concentrations of the non-labeled analyte (e.g., Glycerol 1-Oleyl Ether). The ratio of the analyte peak area to the internal standard peak area is then plotted against the concentration of the analyte. The resulting linear regression allows for the accurate determination of the concentration of the endogenous analyte in unknown biological samples.

Table 1: Illustrative Calibration Curve Data for the Quantification of Glycerol 1-Oleyl Ether using this compound as an Internal Standard.

Analyte Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
112,500500,0000.025
563,000505,0000.125
10126,000502,0000.251
50640,000508,0001.260
1001,280,000504,0002.539
5006,450,000501,00012.874

This table is for illustrative purposes and does not represent actual experimental data.

Mitigation of Matrix Effects in Complex Biological Extracts

Matrix effects, the suppression or enhancement of ionization of an analyte due to co-eluting compounds from the biological matrix, are a significant challenge in quantitative mass spectrometry. These effects can lead to inaccurate and unreliable results. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective strategy to mitigate matrix effects.

This compound, being structurally and chromatographically identical to its endogenous counterpart, experiences the same matrix effects. As both the analyte and the internal standard are affected proportionally, the ratio of their signals remains constant, thus providing an accurate measure of the analyte's concentration despite the presence of interfering matrix components. This is a crucial advantage over the use of structural analogs as internal standards, which may not co-elute perfectly and may respond differently to matrix effects.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

The development of sensitive and specific LC-MS/MS methods is paramount for the reliable quantification of ether lipids. This compound is an invaluable tool in the optimization of both the chromatographic separation and the mass spectrometric detection parameters for this class of lipids.

Optimization of Chromatographic Separation for Ether Lipids

The goal of chromatographic separation in lipidomics is to resolve individual lipid species from the complex mixture, thereby reducing ion suppression and improving the accuracy of quantification. Ether lipids, due to their hydrophobic nature, are well-suited for reversed-phase liquid chromatography (RPLC).

The optimization of chromatographic separation for ether lipids, including Glycerol 1-Oleyl Ether, involves the careful selection of the stationary phase (the column) and the mobile phase composition. Columns with C18 or C30 stationary phases are commonly employed for lipidomics. C30 columns, in particular, can offer enhanced separation for hydrophobic and isomeric lipids.

The mobile phase typically consists of a gradient of aqueous and organic solvents, such as water, acetonitrile, and isopropanol, often with additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve ionization efficiency. The use of this compound during method development allows for the precise determination of the retention time of the target analyte class, facilitating the optimization of the gradient profile to achieve optimal separation from other lipid classes and potential interferences.

Table 2: Example Chromatographic Conditions for Ether Lipid Analysis.

ParameterCondition
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 10 mM Ammonium Acetate
Gradient 50% B to 100% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 50 °C
Injection Volume 5 µL

This table represents a typical starting point for method development and may require further optimization.

Tandem Mass Spectrometry Fragmentation Patterns of Deuterated Glycerol Ethers

Tandem mass spectrometry (MS/MS) is used for the selective and sensitive detection of target analytes. In an MS/MS experiment, a specific precursor ion (in this case, the protonated or ammoniated adduct of this compound) is selected and then fragmented to produce characteristic product ions.

The fragmentation of deuterated glycerol ethers like this compound follows predictable pathways. Common fragmentation patterns for 1-O-alkylglycerols in positive ion mode often involve the neutral loss of the alkyl chain or the loss of water from the glycerol backbone. The presence of the five deuterium atoms on the glycerol moiety of this compound will result in a corresponding mass shift in the fragment ions that retain this part of the molecule.

For instance, a characteristic fragment ion for a non-labeled 1-O-alkylglycerol might be the diglyceride-like fragment resulting from the loss of water. For this compound, this fragment would be observed at a mass-to-charge ratio (m/z) that is five units higher than the corresponding fragment from the non-labeled analog. This specific fragmentation pattern allows for the development of highly selective selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for the quantification of ether lipids, where the mass spectrometer is set to specifically monitor the transition from the deuterated precursor ion to its unique product ion, thereby minimizing background noise and enhancing sensitivity.

Table 3: Hypothetical MS/MS Fragmentation Data for Glycerol 1-Oleyl Ether and this compound.

CompoundPrecursor Ion [M+H]+ (m/z)Major Product Ion (m/z)Fragmentation Pathway
Glycerol 1-Oleyl Ether343.3325.3Loss of H2O
This compound348.3328.3Loss of D2O and HDO

This table is a hypothetical representation to illustrate the mass shift in fragmentation patterns and does not represent actual experimental data.

Targeted Neutral Loss Scanning and Precursor Ion Scanning for Class-Specific Lipid Analysis

In the field of mass spectrometry-based lipidomics, targeted neutral loss (NL) and precursor ion (PI) scanning are powerful techniques for the selective identification and quantification of specific classes of lipids within a complex biological sample. k-state.edu These methods operate by detecting characteristic fragments that are common to all members of a particular lipid class, allowing for class-specific analysis without the need for extensive chromatographic separation. nih.govmpi-cbg.de The integration of a stable isotope-labeled internal standard, such as this compound, is fundamental to achieving accurate and reproducible quantification in these targeted analyses.

Precursor ion scanning involves setting the mass spectrometer to detect only those parent ions (precursors) that fragment to produce a specific, pre-defined product ion. nih.gov This product ion is typically a signature fragment of a lipid headgroup. For instance, scanning for the m/z 184.07 product ion is a common method for selectively identifying phosphocholine-containing lipids like phosphatidylcholines (PC) and sphingomyelins (SM). nih.gov

Conversely, neutral loss scanning identifies all precursor ions that lose a specific neutral fragment upon collision-induced dissociation (CID). nih.gov For example, the neutral loss of 141.02 Da is characteristic of phosphatidylethanolamine (B1630911) (PE) lipids. nih.gov By monitoring for these class-specific events, researchers can generate a profile of all lipids belonging to that class in the sample.

The role of this compound in these scans is to serve as a quantitative reference. Added to the sample at a known concentration during the initial extraction phase, it co-elutes and co-ionizes with the endogenous lipids. nih.gov Because it is chemically identical to its non-labeled counterpart but has a distinct mass due to the five deuterium atoms, its signal can be monitored independently. By comparing the signal intensity of the endogenous lipid class to the signal intensity of the known amount of this compound, analysts can correct for variations in matrix effects, ionization efficiency, and instrument response, thereby enabling precise quantification.

Scan TypeTarget Lipid ClassCharacteristic Fragment or LossRole of this compound
Precursor Ion Scan Phosphatidylcholines (PC)Product Ion at m/z 184.07Not a direct target, but its signal is used for normalization of other quantified classes.
Neutral Loss Scan Phosphatidylethanolamines (PE)Neutral Loss of 141.02 DaProvides a stable signal to normalize PE species against, correcting for analytical variability.
Precursor Ion Scan Lysophosphatidylcholines (LPC)Product Ion at m/z 104.11Serves as a global internal standard to ensure accuracy of LPC quantification.
Neutral Loss Scan Phosphatidylserines (PS)Neutral Loss of 185.01 DaIts known concentration allows for the conversion of relative PS signal intensity to absolute amounts.

Integration into Comprehensive Lipidomics Platforms

Workflow Development for Global Lipid Profiling

The development of robust and reproducible workflows is essential for global lipid profiling, which aims to comprehensively measure all lipid species within a biological system. nih.gov The integration of deuterated internal standards like this compound is a cornerstone of high-quality lipidomics workflow development, ensuring data accuracy from sample preparation through to final analysis. researchgate.net

A typical lipidomics workflow begins with sample collection, followed by the critical step of lipid extraction. It is during this extraction phase, often using methods like a modified Bligh-Dyer or Folch extraction, that a precise amount of an internal standard mixture, including this compound, is spiked into the sample. researchgate.net The inclusion of the standard at this early stage is crucial as it accounts for lipid losses that may occur during extraction, evaporation, and reconstitution steps.

Following extraction, the sample is typically analyzed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). During the analysis, the mass spectrometer acquires data across a wide mass range to detect thousands of lipid features. The signal corresponding to this compound is monitored throughout the analytical run. Its consistent and predictable signal provides a reference point to assess instrument performance and to normalize the signals of the thousands of endogenous lipids being measured. This normalization is vital for comparing lipid profiles across different samples and batches, which may be processed and analyzed on different days. nih.gov

The stability of the ether bond in this compound, compared to the more labile ester bonds in many common glycerophospholipids, makes it an excellent standard for workflows that may involve harsher chemical conditions.

Workflow StageKey ActionRole of this compound
1. Sample Homogenization Biological sample is prepared for extraction.Not yet added.
2. Lipid Extraction Lipids are extracted from the sample matrix using organic solvents.A precise amount is "spiked" into the sample to mimic the behavior of endogenous lipids.
3. Phase Separation/Evaporation The lipid-containing organic phase is isolated and dried.Accounts for any physical loss of sample during these handling steps.
4. Reconstitution & LC-MS/MS Analysis The dried lipid extract is redissolved and injected into the mass spectrometer.Provides a constant reference signal to correct for variations in injection volume and instrument response.
5. Data Processing Raw data is converted into a list of identified and quantified lipids.The signal intensity of the standard is used to normalize the data, enabling accurate quantification.

Advanced Data Processing and Bioinformatic Analysis of Lipidomic Datasets

The data generated by modern mass spectrometers in a global lipidomics experiment is vast and complex, often containing tens of thousands of features for each sample. johnshopkins.edu Converting this raw data into biologically meaningful information requires sophisticated data processing and bioinformatic analysis, where internal standards like this compound play a non-negotiable role. uu.nl

The initial step in data processing involves peak picking, feature detection, and alignment across multiple sample files. Once lipid features are detected, their identity is confirmed by matching the accurate mass and MS/MS fragmentation pattern to lipid databases. nih.gov It is at the subsequent quantification stage that this compound becomes critical. The software identifies the ion signal corresponding to the deuterated standard and measures its peak area or height. This value is then used as a normalization factor for the endogenous lipids.

Normalization corrects for systemic variations that are unrelated to the biological differences between samples. For example, if the instrument's sensitivity drifts slightly over a long sequence of analyses, the signal for all ions, including the internal standard, will be affected proportionally. By dividing the signal of each endogenous lipid by the signal of this compound, these technical variations are cancelled out, resulting in a normalized, relative abundance that can be reliably compared across all samples in the study. nih.gov This process is fundamental for subsequent statistical and bioinformatic analyses, such as identifying lipids that are significantly different between experimental groups or performing pathway analysis to understand the biological implications of lipidome changes.

The following table illustrates the principle of normalization using an internal standard. Raw peak areas are subject to analytical variance, whereas normalized values provide a more accurate representation of the relative lipid quantities.

Lipid SpeciesRaw Peak Area (Sample A)Raw Peak Area (Sample B)Normalized Abundance (Sample A)Normalized Abundance (Sample B)
This compound (IS) 1,250,000 1,100,000 1.00 1.00
Phosphatidylcholine (16:0/18:1)4,500,0004,180,0003.603.80
Phosphatidylethanolamine (18:0/20:4)2,125,0001,870,0001.701.70
Sphingomyelin (d18:1/16:0)8,125,0007,480,0006.506.80
Plasmenylcholine (p16:0/22:6)937,500858,0000.750.78

Normalized Abundance = (Raw Peak Area of Lipid) / (Raw Peak Area of IS)

Applications in Lipidomics and Metabolic Flux Research

Investigation of Lipid Metabolism Pathways

The use of stable isotope-labeled compounds like Glycerol (B35011) 1-Oleyl Ether-d5 is a cornerstone of modern metabolic research. This technique enables the direct measurement of the biosynthesis, remodeling, and degradation of biomolecules, offering a dynamic view of cellular processes. The deuterium (B1214612) atoms on the glycerol backbone of Glycerol 1-Oleyl Ether-d5 act as a tracer, allowing researchers to follow its incorporation into various lipid species and to calculate the rates of metabolic fluxes.

Stable isotope labeling is a critical technique for studying the de novo synthesis of lipids, which are diverse molecules with profound effects on biological functions. nih.gov By introducing a labeled precursor like deuterated glycerol, researchers can track the formation of new lipid molecules. This approach helps in understanding how cells build complex lipids from simpler building blocks. For instance, in cancer research, methods have been developed to trace glucose-dependent de novo lipogenesis at the single-cell level, revealing the heterogeneity of metabolic activity within cancer cell populations. researchgate.netbiorxiv.orgbiorxiv.org

The general principle involves supplying cells or organisms with a stable isotope-labeled nutrient, which then gets incorporated into downstream metabolites. biorxiv.org In the context of this compound, the labeled glycerol backbone can be traced as it is incorporated into various glycerolipids. This allows for the quantification of the contribution of glycerol to the lipid pool, distinguishing it from lipids derived from other sources. Techniques such as gas chromatography combustion isotope ratio mass spectrometry (GCC-IRMS) are used to measure the incorporation of deuterium into fatty acids and cholesterol, providing precise measurements of de novo lipogenesis. metsol.com

Lipid remodeling is a continuous process in cells, involving the modification of existing lipid structures, particularly the acyl chains. Stable isotope tracing is an invaluable tool for dissecting these dynamic processes. Following the initial synthesis of a lipid, its fatty acid chains can be swapped or modified, a process that is crucial for maintaining membrane homeostasis and for various signaling pathways.

By using precursors with labeled backbones, such as this compound, researchers can monitor how the intact glycerol ether backbone is retained while the ester-linked fatty acids are remodeled. This provides specific insights into the activity of enzymes involved in acyl chain remodeling, such as phospholipases and acyltransferases. These studies help to elucidate the complex interplay between different lipid classes and the regulation of their acyl chain composition in response to various physiological or pathological stimuli.

Metabolic flux analysis using stable isotopes provides quantitative data on the rates of metabolic pathways. nih.govnih.gov this compound can be used to specifically trace the flux of the glycerol backbone into complex glycerolipids. When this labeled compound is introduced into a biological system, its deuterated glycerol moiety is incorporated into newly synthesized glycerolipids. By measuring the rate of incorporation and the abundance of the labeled species over time, researchers can calculate the flux through specific biosynthetic pathways.

This approach is particularly useful for understanding how different nutrient sources contribute to the synthesis of complex lipids. For example, by combining the use of deuterated glycerol ethers with other labeled precursors like ¹³C-labeled glucose or fatty acids, a more comprehensive picture of lipid metabolism can be obtained. researchgate.net This allows for the simultaneous measurement of the flux of both the glycerol backbone and the fatty acid components into triglycerides, phospholipids (B1166683), and other complex glycerolipids, providing a detailed map of lipid homeostasis.

Targeted Quantification of Ether Lipids and Their Derivatives

Ether lipids are a unique class of glycerolipids characterized by an ether linkage at the sn-1 position of the glycerol backbone. This compound is an ideal internal standard for the targeted quantification of these and related lipid species due to its structural similarity and distinct mass.

The quantification of specific lipid species is a central task in lipidomics. Stable isotope-labeled lipids, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry-based quantification. When analyzing biological samples, a known amount of the deuterated standard is added at an early stage of sample preparation. Because the labeled standard behaves almost identically to its endogenous, non-labeled counterpart during extraction, chromatography, and ionization, it can effectively correct for sample loss and variations in instrument response.

This isotope dilution mass spectrometry approach allows for the highly accurate and precise quantification of Glycerol 1-Oleyl Ether and other related alkylglycerols in complex biological matrices. The mass difference between the deuterated standard and the endogenous analyte allows them to be distinguished by the mass spectrometer, and the ratio of their signals is used to calculate the concentration of the endogenous compound.

Distinguishing between isomers is a significant challenge in lipid analysis. Regioisomers have the same chemical formula but differ in the position of their functional groups, while stereoisomers differ in the spatial arrangement of their atoms. For example, in glycerolipids, fatty acids can be attached at the sn-1, sn-2, or sn-3 positions of the glycerol backbone, creating regioisomers.

While this compound itself does not directly resolve all isomeric ambiguities, its use in conjunction with advanced mass spectrometry techniques can aid in their distinction. nih.gov For instance, the fragmentation patterns of lipids in tandem mass spectrometry (MS/MS) can be influenced by the position of the acyl chains. By using a well-defined, isotopically labeled standard like this compound, which has a specific linkage at the sn-1 position, it is possible to develop and validate chromatographic and mass spectrometric methods that can separate and specifically quantify different regioisomers. This is crucial for understanding the specific biological roles of different lipid isomers, as their functions can be highly dependent on their precise chemical structure.

Interactive Data Table: Applications of this compound in Research

Research Area Specific Application Technique Key Findings/Insights
Lipid Metabolism Tracing de novo lipid synthesisStable Isotope Labeling, Mass SpectrometryElucidation of biosynthetic pathways and rates of lipid production.
Lipid Remodeling Analysis of acyl chain dynamicsIsotope Tracing, Tandem Mass SpectrometryUnderstanding the modification and turnover of fatty acids in complex lipids.
Metabolic Flux Analysis Quantification of glycerol fluxIsotope Dilution Mass SpectrometryDetermining the contribution of glycerol to the synthesis of various glycerolipids.
Targeted Lipidomics Quantification of alkylglycerolsLC-MS/MS with internal standardsAccurate measurement of the concentration of specific ether lipids in biological samples.
Isomer Analysis Distinction of regioisomersAdvanced Chromatographic and MS techniquesImproved methods for separating and quantifying structurally similar lipid molecules.

Use in In Vitro and Ex Vivo Biological Models

Stable isotope-labeled compounds like this compound are instrumental in elucidating the metabolic pathways of lipids in controlled experimental settings. The deuterium atoms on the glycerol backbone make it distinguishable from endogenous molecules by mass spectrometry, enabling its use as a tracer in various biological models.

In cellular systems, this compound can be introduced into the culture medium to study its uptake, incorporation into more complex ether lipids, and subsequent metabolic turnover. For instance, researchers can track the d5-labeled glycerol backbone as it is acylated at the sn-2 and sn-3 positions to form alkyl-diacylglycerols, or further modified with a headgroup to form ether-linked phospholipids such as alkyl-phosphatidylcholine or alkyl-phosphatidylethanolamine.

The table below illustrates a hypothetical experimental outline for a metabolic flux study using this compound in a cell culture model.

Parameter Description
Cell Line A relevant cell line for the study of lipid metabolism (e.g., HepG2, a human liver cell line).
Tracer This compound
Tracer Concentration A non-toxic concentration that is sufficient for detection by mass spectrometry.
Incubation Time Time points are chosen to capture the dynamics of tracer incorporation and turnover (e.g., 0, 2, 6, 12, 24 hours).
Lipid Extraction Total lipids are extracted from the cells at each time point.
Analytical Method Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to separate and quantify the d5-labeled and unlabeled lipid species.
Data Analysis The ratio of labeled to unlabeled lipids is used to calculate the rate of synthesis and turnover of specific ether lipid species.

This table represents a generalized experimental design and specific parameters would be optimized for each research question.

While specific studies employing this compound in organoid and tissue slice models are not widely documented, the principles of its application are directly transferable from cellular systems. These more complex ex vivo models offer the advantage of preserving the tissue architecture and cellular heterogeneity, providing a more physiologically relevant context for metabolic studies.

In organoid models, which are three-dimensional cultures derived from stem cells that mimic the structure and function of an organ, this compound could be used to investigate tissue-specific ether lipid metabolism. For example, in intestinal organoids, it could be used to trace the absorption and metabolism of dietary ether lipids. Similarly, in liver organoids, it could help to elucidate the pathways of ether lipid synthesis and their role in hepatic lipid homeostasis.

Tissue slices, which are thin sections of fresh tissue that can be maintained in culture for a short period, also provide a valuable model for metabolic studies. By incubating tissue slices with this compound, researchers can study ether lipid metabolism in a context that retains the interactions between different cell types within the tissue.

Elucidation of Enzyme Activities in Lipid Biosynthesis and Catabolism

The unique chemical structure of this compound makes it an ideal substrate for assaying the activity of enzymes involved in ether lipid metabolism. The stable isotope label allows for sensitive and specific detection of the products of enzymatic reactions.

Glycerol ether hydrolases are enzymes that cleave the ether bond in alkylglycerols, releasing a fatty alcohol and glycerol. The activity of these enzymes can be assayed using this compound as a substrate. The reaction would yield d5-labeled glycerol, which can be readily quantified by mass spectrometry. This provides a direct measure of the enzyme's catalytic activity.

Similarly, acyltransferases that acylate the free hydroxyl groups of this compound can be assayed by monitoring the formation of the corresponding d5-labeled acylated products. The high sensitivity of mass spectrometry allows for the detection of very low levels of enzyme activity, which is particularly useful when working with purified enzymes or cell lysates with low enzyme abundance.

The following table outlines a hypothetical enzyme assay using this compound.

Enzyme Substrate Product Detected Assay Principle
Glycerol Ether HydrolaseThis compoundGlycerol-d5Quantification of the release of the d5-labeled glycerol backbone.
Acyl-CoA:alkylglycerol acyltransferaseThis compound and an unlabeled Acyl-CoA1-O-Oleyl-2-acyl-glycerol-d5Monitoring the formation of the d5-labeled di-substituted glycerol ether.

This table provides a conceptual framework for enzyme assays. Specific reaction conditions would need to be optimized.

The defined structure of this compound, with the oleyl group at the sn-1 position, makes it a valuable tool for investigating the positional specificity of lipid-modifying enzymes. For example, when studying an acyltransferase, the use of this substrate can help determine if the enzyme specifically acylates the sn-2 or sn-3 position. By analyzing the structure of the resulting d5-labeled product by mass spectrometry fragmentation, the position of the newly added acyl chain can be determined.

This approach is crucial for characterizing the precise function of enzymes involved in lipid metabolism and for understanding how the specific structure of a lipid molecule influences its biological activity.

Biochemical and Mechanistic Investigations Involving Glycerol 1 Oleyl Ether D5

Interaction with Artificial Membrane Systems and Lipid Bilayers

The study of cellular membranes is fundamental to understanding numerous biological processes. Artificial membrane systems, such as lipid bilayers and liposomes, provide simplified and controllable models to investigate the complex interactions occurring at the cell surface. ill.euetsu.edu Deuterated lipids, including Glycerol (B35011) 1-Oleyl Ether-d5, are instrumental in these studies, particularly in techniques like neutron scattering and NMR, where they help to elucidate the structure, dynamics, and function of membranes. nih.govill.euill.eu

Influence on Membrane Fluidity and Structural Organization

Membrane fluidity, largely governed by the ratio of unsaturated to saturated fatty acids and sterol content, is crucial for dynamic cellular events like endocytosis and cell division. nih.gov The introduction of molecules like glycerol and its derivatives can influence the packing and order of lipids within a membrane. nih.govnih.gov

Glycerol, for instance, has been shown to increase the area per lipid molecule and induce disorder in the acyl chains, thereby fluidizing the membrane. life-science-alliance.org It can replace water molecules at the phospholipid headgroup interface, a phenomenon driven by the energetics of hydrogen bonding between glycerol's hydroxyl groups and the lipid phosphate (B84403) groups. nih.govlife-science-alliance.org While specific studies focusing solely on Glycerol 1-Oleyl Ether-d5's effect on membrane fluidity are not extensively detailed in the provided search results, the behavior of its parent molecule, glycerol, suggests that it would also modulate membrane properties. The ether linkage in Glycerol 1-Oleyl Ether, as opposed to the more common ester linkage in many phospholipids (B1166683), may also influence its interaction and integration within the lipid bilayer, potentially affecting local membrane organization. nih.gov

Research on related deuterated lipids has demonstrated that deuteration can subtly alter lipid composition and the structural organization of lipid membranes. ill.euresearchgate.net However, these studies also confirmed that both hydrogenous and deuterated membrane models are robust and structurally comparable, validating the use of deuterated lipids in creating biologically relevant membrane models. ill.eu Neutron diffraction studies, which benefit from the use of deuterated lipids, provide detailed information on the structure of these model membranes. researchgate.net

Probing Lipid-Protein Interactions

The interactions between lipids and proteins are fundamental to the structure and function of cellular membranes. nih.gov Intrinsic membrane proteins are surrounded by a shell of annular lipids, and other non-annular lipids can bind between transmembrane helices, often influencing protein function. nih.gov The physical properties of the lipid bilayer, such as thickness and fluidity, are critical for the proper functioning of membrane proteins. nih.govnih.gov

Investigation as a Substrate or Ligand Analog for Lipid-Binding Proteins

This compound, as a stable, isotopically labeled analog of a natural lipid, is a valuable tool for studying the interactions with lipid-binding proteins. vulcanchem.com Its deuteration allows for precise tracking in metabolic and binding assays. vulcanchem.com While direct studies using this compound as a substrate for specific lipid-binding proteins were not found, the principle of using deuterated lipid analogs is a common research strategy. For example, the metabolism of xenobiotic triacylglycerols and the role of diacylglycerol in activating protein kinase C are studied using deuterated model compounds. The ether linkage in Glycerol 1-Oleyl Ether makes it resistant to hydrolysis by lipases, which typically target ester bonds, making it a stable probe for investigating non-hydrolytic interactions with lipid-binding domains.

Research ApplicationModel CompoundKey Findings
Lipid Metabolism Studies rac-1,2-Dipalmitoylglycerol-d5Enables precise tracking of lipid metabolism and enzymatic hydrolysis without perturbing biochemical pathways.
Signal Transduction Research rac-1,2-Dipalmitoylglycerol-d5Acts as an analog of diacylglycerol to study the activation of protein kinase C and subsequent signaling cascades.

Use in Membrane Protein Structural Biology (e.g., as a host for crystallization)

Determining the three-dimensional structure of membrane proteins is a significant challenge due to their hydrophobic nature and instability when removed from their native lipid environment. iucr.org One successful technique for crystallizing membrane proteins is the lipidic cubic phase (LCP) method, also known as in meso crystallization. nih.gov This method involves embedding the protein in a lipid-based mesophase that mimics a membrane environment. nih.gov

Glycerol 1-oleyl ether, the non-deuterated parent compound, is known to be a surfactant that can form a hexagonal liquid crystal phase and can be used as a host to grow membrane proteins. americanchemicalsuppliers.comantpedia.comcymitquimica.com The most commonly used lipid for the LCP method is monoolein (B16389) (a monoacylglycerol), but screening a range of lipids with different properties is often necessary for successful crystallization. nih.gov The ability of Glycerol 1-Oleyl Ether to form non-lamellar phases makes it and its deuterated analog potentially useful lipids for creating the necessary environment for membrane protein crystallization. The deuteration of the lipid host can be advantageous in structural studies using neutron diffraction, providing a way to "contrast out" the lipid environment and focus on the protein structure. researchgate.net

Metabolic Cross-Talk Studies in Cellular Physiology

The deuteration of this compound makes it an excellent tracer for investigating metabolic pathways in cellular systems. vulcanchem.com By introducing the labeled compound, researchers can follow its journey through various biochemical reactions, identify its metabolic products, and study the kinetics of the enzymes involved. vulcanchem.com This is particularly valuable in lipidomics and metabolic flux analysis.

While specific studies detailing the use of this compound in metabolic cross-talk are not present in the search results, the application of isotopically labeled lipids for this purpose is a well-established field. For example, deuterated fatty acids and glycerolipids are used as internal standards and tracers in lipidomics to quantify changes in lipid profiles in response to various stimuli or in disease states. researchgate.netnih.gov The ether linkage in this compound makes it resistant to cleavage by phospholipases and lipases, meaning it will not be metabolized through conventional fatty acid beta-oxidation or triacylglycerol synthesis pathways. nih.gov This stability allows it to probe pathways related to ether lipid metabolism and signaling, which are distinct from the more common ester-linked glycerolipid pathways.

CompoundApplication Area
This compoundTracing metabolic pathways of alkyl glycerol ethers. vulcanchem.com
This compoundInternal standard for mass spectrometry in lipidomics. vulcanchem.com
rac-1,2-Dipalmitoylglycerol-d5Model for studying xenobiotic triacylglycerol metabolism.
Deuterated PhosphatidylcholineUsed in NMR and neutron scattering to study membrane structure and protein interactions. nih.gov

Influence on Cellular Signaling Pathways in Controlled In Vitro Environments

This compound is a deuterated analog of the naturally occurring ether lipid Selachyl alcohol. cymitquimica.com While the deuterated compound itself is not primarily studied for its direct biological activity, it serves as an essential tool for investigating the profound influence of its non-deuterated counterpart and other ether lipids on cellular signaling pathways in controlled in vitro settings. Ether lipids are integral components of cellular membranes and are recognized as significant players in signal transduction. e-bookshelf.dewikidoc.org

The parent class of compounds, ether lipids, are known to modulate critical signaling cascades. e-bookshelf.dewikipedia.org Synthetic analogs of ether lipids have been shown to act as inhibitors of key enzymes in signal transmission, including Protein Kinase C (PKC) and phospholipase C. wikidoc.orgwikipedia.org Specifically, certain ether lipids, such as 1-O-hexadecyl-2-acetyl-sn-glycerol (HAG), are thought to regulate PKC signaling, a central pathway involved in processes like cell proliferation and differentiation. nih.govnih.gov The ether bond at the sn-1 position is considered important for the inhibitory effects on PKC activators. nih.gov

Investigating these mechanisms requires precise and accurate quantification of the endogenous signaling lipids. This is where this compound becomes indispensable. In quantitative lipidomics studies, which aim to measure the full complement of lipids in a biological system, deuterated analogs are used as internal standards. nih.govnih.gov The stable isotope dilution method, which relies on these standards, allows researchers to compensate for sample loss during preparation and analysis, thereby increasing the precision and accuracy of measurements. nih.govlipidmaps.org By adding a known quantity of this compound to an in vitro cell or tissue sample, researchers can use mass spectrometry to accurately determine the concentration of the endogenous, biologically active Selachyl alcohol and observe how its levels change in response to various stimuli, thus elucidating its role in specific signaling pathways. nih.gov

Table 1: Investigated Roles of Parent Ether Lipids in Cellular Signaling

Signaling Pathway/Process Observed Influence of Parent Ether Lipids Relevant Research Context
Protein Kinase C (PKC) Signaling Inhibition of PKC activation by competing with activators like diacylglycerol (DAG). nih.govnih.gov Regulation of cell proliferation, differentiation, and apoptosis. nih.gov
Phospholipase C (PLC) Signaling Synthetic ether lipid analogs can act as inhibitors of PLC. wikidoc.orgwikipedia.org Generation of second messengers from membrane phospholipids. wikipedia.org
Platelet Activation Regulation of ether lipidome can impact PKC activation, granule secretion, and platelet aggregation. nih.gov Studies on thrombosis and hemostasis. nih.gov
Membrane Organization Ether lipids contribute to the stability of lipid raft microdomains, which are hubs for signaling proteins. biorxiv.org Facilitation of endocytosis and intracellular signaling events. biorxiv.org

Investigation of Lipid Signaling Molecules and Their Deuterated Analogs

The investigation of lipid signaling molecules, a cornerstone of lipidomics, has been significantly advanced by the use of deuterated analogs like this compound. nih.gov These stable isotope-labeled compounds are foundational to modern quantitative mass spectrometry techniques, enabling the detailed characterization of the lipidome. nih.govresearchgate.net

Deuterated analogs are ideal internal standards because they share nearly identical chemical and physical properties with the endogenous molecules being measured, yet are distinguishable by their increased mass. nih.govlipidmaps.org The use of this compound, for instance, allows for precise quantification of its non-deuterated counterpart, Selachyl alcohol, in complex biological matrices. This is achieved through a technique known as stable isotope dilution mass spectrometry. nih.gov A known amount of the deuterated standard is added to a sample at the beginning of the extraction process. nih.gov During mass spectrometry analysis, the instrument detects both the analyte (e.g., Selachyl alcohol) and the heavier internal standard (this compound). By comparing the signal intensity of the analyte to that of the known quantity of the standard, an absolute concentration can be accurately calculated. isotope.com

This methodology is critical for studying the subtle changes in lipid mediator concentrations that drive cellular signaling. e-bookshelf.de For example, to understand how ether lipid metabolism impacts platelet function, researchers can use deuterated standards to quantify the accumulation of specific ether lipids that regulate PKC signaling networks. nih.gov The ability to reliably quantify these molecules is essential, as even minor fluctuations can have significant effects on cellular processes. e-bookshelf.de The commercial availability of a wide range of deuterated lipid standards has been a critical factor in the growth and success of mass spectrometry-based lipidomics. nih.gov

Table 2: Properties of Glycerol 1-Oleyl Ether and its Deuterated Analog

Property Glycerol 1-Oleyl Ether (Selachyl alcohol) This compound Significance in Research
Molecular Formula C₂₁H₄₂O₃ cymitquimica.com C₂₁H₃₇D₅O₃ The replacement of 5 hydrogen (H) atoms with deuterium (B1214612) (D) atoms creates the mass difference.
Molecular Weight 342.56 g/mol cymitquimica.com ~347.59 g/mol The mass shift allows the deuterated standard to be distinguished from the endogenous compound in a mass spectrometer.
Chemical Behavior Biologically active signaling molecule. wikidoc.org Considered chemically identical for analytical purposes, not for direct biological effect. nih.gov Ensures that the standard and the analyte behave similarly during sample preparation and analysis, leading to accurate quantification. nih.gov
Primary Research Use Subject of investigation in signaling pathways. e-bookshelf.denih.gov Internal standard for quantification. nih.gov Enables the precise measurement of the endogenous lipid to understand its biological role. nih.gov

Challenges and Future Directions in Research on Deuterated Glycerol Ethers

Advancements in Deuteration Strategies for Highly Complex and Low Abundant Lipids

A significant hurdle in lipid research is the chemical synthesis and extraction of complex and rare lipids, a challenge that is amplified when isotopic labeling is required. The demand for deuterated lipids, essential for techniques like neutron scattering, often outstrips the current supply and synthetic capabilities. ansto.gov.auansto.gov.aueuropa.euill.eu

Historically, the production of deuterated lipids has relied on chemical synthesis, a process that can be long, challenging, and expensive, especially for unsaturated molecules like oleic acid which are not amenable to direct deuteration. europa.eu To address these limitations, researchers are increasingly turning to a combination of chemical and biochemical methods. europa.eu

Biological deuteration, where microorganisms are grown in deuterated media, has emerged as a promising strategy. ill.euill.euresearchgate.net This approach allows for the production of a wide range of deuterated biomolecules, including phospholipids (B1166683), sterols, and neutral lipids. ill.eu Institutions like the National Deuteration Facility (ANSTO) and the Institut Laue-Langevin (ILL) are at the forefront of developing capabilities to produce complex deuterated molecules, such as perdeuterated phytantriol (B1228177) and tail-deuterated POPC, to meet the growing scientific demand. ansto.gov.auansto.gov.auill.eu

Future advancements will likely focus on:

Optimizing biological deuteration: Fine-tuning the growth conditions of organisms like Pichia pastoris and E. coli to maximize the yield and purity of specific deuterated lipids. ill.eu

Developing novel purification techniques: Improving the extraction and separation of individual deuterated lipid species from complex biological mixtures. ill.euill.eu

Expanding the diversity of deuterated lipids: Synthesizing a broader array of complex and low-abundance deuterated lipids to enable a wider range of experimental studies. europa.eu

Deuteration StrategyDescriptionExamples of Deuterated Lipids ProducedAdvantagesChallenges
Chemical SynthesisTraditional laboratory-based synthesis of molecules.Deuterated oleic acid, chain-deuterated phospholipids. europa.euHigh purity and specific labeling patterns.Can be lengthy, complex, and expensive, especially for unsaturated lipids. europa.eu
Biological DeuterationGrowing microorganisms in deuterated media to produce deuterated biomolecules.Perdeuterated phytantriol, tail-deuterated POPC, deuterated phospholipids, sterols, and neutral lipids. ansto.gov.auansto.gov.auill.euCan produce a wide variety of complex lipids. ill.euRequires optimization of growth conditions and purification methods. ill.eu
Combined Chemical-Biochemical MethodsUtilizing both chemical synthesis and biological processes.Chain-deuterated phospholipids. europa.euCan overcome limitations of individual methods.Requires expertise in both chemistry and biology.

Development of Novel High-Throughput Analytical Platforms for Lipidomic Profiling

The complexity of the lipidome necessitates the development of advanced analytical platforms for comprehensive and rapid profiling. High-throughput methodologies are crucial for handling the large sample numbers typical of clinical and systems biology studies. researchgate.netnih.govnih.gov

Current approaches in lipidomics often utilize mass spectrometry (MS) coupled with liquid chromatography (LC), i.e., LC-MS. researchgate.netnih.gov This technique provides both structural and quantitative data. researchgate.net However, to increase throughput, shotgun lipidomics has gained prominence. This method involves the direct infusion of total lipid extracts into the mass spectrometer without prior chromatographic separation, significantly reducing analysis time. researchgate.netnih.gov

Recent innovations in high-throughput lipidomics include:

Automated sample preparation: Robotic systems for lipid extraction, such as the 96-well format, increase reproducibility and sample throughput. researchgate.net

Advanced ionization techniques: Microfluidic-based nanoelectrospray ionization enhances sensitivity and automation. researchgate.net

Sophisticated data analysis software: Tools like LipidXplorer facilitate the identification and quantification of lipid species from complex MS data. researchgate.net

Future developments are expected to focus on further increasing the speed, coverage, and quantitative accuracy of these platforms, enabling the analysis of hundreds of samples per day. nih.gov The integration of novel separation techniques, such as differential mobility spectrometry (DMS), may also help to resolve isobaric interferences and improve the accuracy of lipid identification and quantification. technologynetworks.com

Integration with Multi-Omics Approaches (e.g., Proteomics, Metabolomics, Transcriptomics)

To gain a holistic understanding of complex biological systems, it is essential to integrate data from various "omics" disciplines. nih.govresearchgate.net Lipidomics, when combined with proteomics, metabolomics, and transcriptomics, can provide a more complete picture of cellular function and disease pathogenesis. mdpi.comnih.govresearchgate.net

Multi-omics approaches can reveal intricate relationships between different molecular classes that would be missed by studying each in isolation. nih.gov For instance, integrating lipidomic and metabolomic data can provide new insights into diseases like diabetic retinopathy. mdpi.com Similarly, combining transcriptomics, proteomics, and lipidomics can help to elucidate metabolic perturbations in conditions such as Alzheimer's disease. nih.gov

A key challenge in multi-omics integration is the development of sophisticated data analysis strategies and bioinformatics tools that can handle and interpret these large and complex datasets. researchgate.net Genome-scale metabolic networks (GSMNs) are one promising approach for interpreting multi-omics data and predicting metabolic pathway modulations. nih.gov

The use of deuterated standards, such as Glycerol (B35011) 1-Oleyl Ether-d5, is critical in these integrated studies to ensure the accurate quantification of lipids, which is fundamental for building reliable multi-omics models.

Exploration of Uncharacterized Biochemical Roles in Diverse Model Organisms

Glycerol and its derivatives are fundamental components of all living organisms, serving as the backbone of lipids like triacylglycerols and phospholipids. researchgate.netmdpi.comwikipedia.org Glycerol ethers, a specific class of lipids, are known to have several important biological functions, including hematopoietic and immunostimulating properties. nih.govresearchgate.net They are also precursors for biologically active molecules like plasmalogens and platelet-activating factor. nih.gov

Despite this knowledge, many of the biochemical roles of glycerol ethers remain uncharacterized. Future research should focus on exploring these functions in a wide range of model organisms, from microorganisms to mammals. This will help to elucidate the diverse roles of these lipids in cellular processes such as membrane structure and signaling. nih.gov

The unique lipid compositions of different organisms and tissues present a significant area for investigation. For example, the central nervous system has a particularly rich and unique lipid profile that changes with aging. nih.gov Understanding the specific roles of glycerol ethers in such specialized environments is a key area for future research.

Deuterated glycerol ethers will be invaluable tools in these studies, allowing for the tracing of metabolic pathways and the investigation of lipid dynamics in living systems. For instance, deuterium (B1214612) oxide (D2O) probing combined with imaging techniques can be used to visualize the metabolic dynamics of lipids in situ. nih.gov

Known Biochemical Role of Glycerol EthersDescriptionPotential Area for Future Research
Hematopoietic PropertiesStimulate the formation of blood cellular components. nih.govresearchgate.netElucidating the molecular mechanisms underlying this stimulation.
Immunostimulating PropertiesEnhance the body's immune response. nih.govresearchgate.netInvestigating the role of specific glycerol ethers in modulating immune cell function.
Precursors for PlasmalogensServe as building blocks for plasmalogens, which are important membrane components and antioxidants. nih.govExploring the regulation of plasmalogen synthesis from glycerol ether precursors.
Role in the Nervous SystemPlasmalogens derived from glycerol ethers are important for neuronal function. nih.govInvestigating the role of glycerol ethers in neurodegenerative diseases. researchgate.net

Standardization and Development of Certified Reference Materials for Deuterated Lipids

Accurate and reproducible quantification is a cornerstone of reliable lipidomic research. This is heavily dependent on the availability of high-quality internal standards. sannova.net Deuterated lipids, such as Glycerol 1-Oleyl Ether-d5, are ideal internal standards because they are chemically identical to their endogenous counterparts but can be distinguished by their mass. sannova.netnih.gov

Currently, a variety of deuterated lipid standards are commercially available from several suppliers. sigmaaldrich.cnisotope.comavantiresearch.comcaymanchem.comcaymanchem.comavantiresearch.com These include individual lipid species and complex mixtures designed for specific applications, such as quantitative mass spectrometry. sigmaaldrich.cncaymanchem.com These standards are often provided in ready-to-use formats with verified concentrations. sigmaaldrich.cn

However, there is a need for greater standardization and the development of certified reference materials (CRMs) for deuterated lipids. CRMs are highly characterized materials that can be used to calibrate instruments and validate analytical methods, ensuring the comparability of data across different laboratories and studies. acs.org

The development of CRMs for a wider range of deuterated lipids, including complex and low-abundant species, will be crucial for advancing the field of quantitative lipidomics. This will require collaboration between research institutions, commercial suppliers, and regulatory bodies to establish standardized production and certification processes.

Q & A

Q. What are the recommended methods for synthesizing Glycerol 1-Oleyl Ether-d5, and how can isotopic purity be ensured?

Synthesis typically involves acid-catalyzed esterification of glycerol-d5 with oleyl alcohol under anhydrous conditions. Deuterated glycerol (glycerol-d5) is reacted with oleyl chloride or oleic acid in the presence of a catalyst like sulfuric acid or lipase. To ensure isotopic purity, use deuterated solvents (e.g., D₂O or deuterated chloroform) and confirm deuterium incorporation via nuclear magnetic resonance (¹H NMR and ²H NMR) or mass spectrometry (MS). Purification via column chromatography (silica gel, chloroform/methanol gradient) removes unreacted precursors .

Q. How should researchers characterize this compound to confirm structural integrity?

Key techniques include:

  • NMR Spectroscopy : ¹H NMR to confirm oleyl chain integration (δ 5.3 ppm for cis double bond) and absence of hydroxyl protons. ²H NMR verifies deuterium placement.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic distribution.
  • Infrared Spectroscopy (IR) : Peaks at ~1730 cm⁻¹ (ester C=O stretch) and ~720 cm⁻¹ (oleyl chain CH₂ rocking). Cross-reference with synthetic protocols and purity standards outlined in lipid chemistry studies .

Q. What lipid extraction protocols are suitable for isolating this compound from biological matrices?

The Bligh-Dyer method is optimal: homogenize samples in a chloroform:methanol:water (2:2:1.8 v/v) mixture, centrifuge to separate phases, and collect the chloroform layer containing lipids. For deuterated analogs, replace H₂O with D₂O to minimize proton exchange. Validate recovery rates using internal deuterated standards and LC-MS/MS .

Advanced Research Questions

Q. How do deuterium isotope effects influence the metabolic stability of this compound in lipid trafficking studies?

Deuterium substitution at the glycerol backbone slows enzymatic hydrolysis due to the kinetic isotope effect (KIE), enhancing metabolic tracing accuracy. For example, phospholipase A₂ activity decreases by ~2–3×, allowing prolonged tracking of lipid droplets in cell models. Use time-resolved MS or fluorescence assays (e.g., BODIPY-labeled analogs) to quantify degradation rates .

Q. How should researchers resolve contradictions in toxicity data for glycerol ethers in cellular models?

Discrepancies may arise from impurities (e.g., residual oleic acid) or cell line variability. Mitigate by:

  • Purity Validation : HPLC-ELSD (evaporative light scattering detection) to confirm >98% chemical purity.
  • Dose-Response Calibration : Test concentrations from 1 nM–100 µM across multiple cell lines (e.g., HepG2, RAW 264.7).
  • Control for Solvent Effects : Use deuterated solvents matched to experimental conditions .

Q. What experimental design principles ensure reproducibility in studies using this compound?

Follow OECD Guidelines for Lipidomics :

  • Replicates : Minimum triplicate measurements for biological repeats (n=3–5).
  • Blinding : Randomize sample processing to avoid batch effects.
  • QA/QC : Include deuterated internal standards (e.g., d5-cholesteryl ester) in each run. Document protocols per ethical review standards, including amendments and adverse event reporting .

Q. What are the stability profiles of this compound under varying storage conditions?

Store at –20°C under argon to prevent oxidation. Degradation occurs via hydrolysis (pH-dependent) or peroxidation (light exposure). Monitor stability using:

  • Thin-Layer Chromatography (TLC) : Check for hydrolysis products (e.g., free glycerol-d5).
  • Gas Chromatography (GC) : Quantify oleic acid release as a degradation marker. Shelf life is typically 6–12 months when stored properly .

Q. How can this compound be applied in advanced lipidomics or toxicology research?

  • Lipidomics : Use as a stable isotope tracer in pulse-chase experiments to map lipid droplet dynamics.
  • Toxicology : Investigate glycidyl ester formation (potential carcinogens) during lipid oxidation. Pair with LC-HRMS to identify adducts (e.g., glycidol-d5).
  • Membrane Studies : Incorporate into artificial bilayers to study ether lipid effects on membrane fluidity (via fluorescence anisotropy) .

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